molecular formula C14H16N2OS B5334782 N-(2,4-dimethylphenyl)-N'-(2-thienylmethyl)urea

N-(2,4-dimethylphenyl)-N'-(2-thienylmethyl)urea

Cat. No.: B5334782
M. Wt: 260.36 g/mol
InChI Key: VHBATGXBJWBJGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethylphenyl)-N'-(2-thienylmethyl)urea, also known as DMTU, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. DMTU is a urea derivative and has been studied for its antioxidant properties, as well as its ability to scavenge reactive nitrogen species.

Mechanism of Action

N-(2,4-dimethylphenyl)-N'-(2-thienylmethyl)urea acts as an antioxidant by scavenging reactive nitrogen species such as nitric oxide and peroxynitrite. This compound can also inhibit the production of reactive nitrogen species by blocking the activity of nitric oxide synthase, which is an enzyme that produces nitric oxide. This compound has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is a cellular defense mechanism against oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can protect cells from oxidative stress and apoptosis. This compound has also been shown to improve mitochondrial function, which is important for cellular energy production. In vivo studies have shown that this compound can protect against various diseases such as ischemia-reperfusion injury, neurodegenerative disorders, and cardiovascular diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2,4-dimethylphenyl)-N'-(2-thienylmethyl)urea in lab experiments is its ability to scavenge reactive nitrogen species, which can be implicated in various diseases and conditions. This compound is also relatively stable and can be easily synthesized and purified. One limitation of using this compound in lab experiments is its potential toxicity, which can vary depending on the dosage and concentration used.

Future Directions

For research on N-(2,4-dimethylphenyl)-N'-(2-thienylmethyl)urea include studying its potential applications in cancer treatment, as well as its ability to protect against neurodegenerative disorders and cardiovascular diseases. Further studies are also needed to determine the optimal dosage and concentration of this compound for various applications. Additionally, studies are needed to determine the potential side effects and toxicity of this compound.

Synthesis Methods

N-(2,4-dimethylphenyl)-N'-(2-thienylmethyl)urea can be synthesized through a two-step process. The first step involves the reaction of 2,4-dimethylphenyl isocyanate with 2-thienylmethylamine, which produces this compound. The second step involves the purification of the product through recrystallization. The purity of the final product can be determined through various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).

Scientific Research Applications

N-(2,4-dimethylphenyl)-N'-(2-thienylmethyl)urea has been studied for its potential applications in various fields such as medicine, agriculture, and environmental science. In medicine, this compound has been shown to have antioxidant properties and can scavenge reactive nitrogen species, which are implicated in various diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases. This compound has also been studied for its potential use as a radioprotective agent in cancer treatment. In agriculture, this compound has been shown to improve plant growth and yield, as well as protect plants from oxidative stress. In environmental science, this compound has been studied for its ability to remove pollutants from water and soil.

Properties

IUPAC Name

1-(2,4-dimethylphenyl)-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2OS/c1-10-5-6-13(11(2)8-10)16-14(17)15-9-12-4-3-7-18-12/h3-8H,9H2,1-2H3,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHBATGXBJWBJGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)NCC2=CC=CS2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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